(2,2-Dimethylcyclopropyl)benzene
Overview
Description
“(2,2-Dimethylcyclopropyl)benzene” is a chemical compound with the molecular formula C12H16 . It is part of the family of aromatic hydrocarbons .
Molecular Structure Analysis
The molecular structure of “(2,2-Dimethylcyclopropyl)benzene” involves a benzene ring with a 2,2-dimethylcyclopropyl group attached . The benzene ring is a cyclic hydrocarbon where each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom .Physical And Chemical Properties Analysis
Benzene, which is a part of “(2,2-Dimethylcyclopropyl)benzene”, is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .Scientific Research Applications
1. Cyclization and Aromatization
(Pati & Liu, 2012) describe a silver-catalyzed cyclization of 1-(2,2-dimethyl-cyclopropyl)methyl ketones to produce 1,2,4-trisubstituted benzenes. This process involves cyclopropane cleavage followed by aromatization, representing an unusual silver-catalyzed addition of a ketone to an allylic C-H bond.
2. Structure Analysis in Mixtures
(Deetlefs et al., 2005) used neutron diffraction to study the structure of mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, revealing significant alterations in the ionic liquid structure due to the presence of benzene.
3. Photochemical Rearrangements
(Mizuno et al., 2001) investigated the photoirradiation of benzene solutions containing 1-diarylvinylidene-2,2,3,3-tetramethylcyclopropanes, leading to rearranged products in good to high yields through a proposed singlet mechanism.
4. Intramolecular Reactions and Conformational Analysis
(Ferreira & Figueroa-Villar, 2014) prepared 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-ones) and analyzed their conformational exchanges through NMR and molecular modeling, indicating significant intramolecular hydrogen bond length variation.
5. Quantum Chain Reactions
(Nielsen, Kuzmanich, & Garcia‐Garibay, 2014) studied the quantum chain reactions of alkyl-linked dimers of diarylcyclopropenone in benzene, demonstrating quantum yields greater than 1.0 and highlighting a S2 → S2 energy transfer mechanism.
Future Directions
Future research could potentially explore the use of “(2,2-Dimethylcyclopropyl)benzene” in various chemical reactions and syntheses. For instance, a recent study discussed the potential of using carbon dioxide as a carbon source for the synthesis of olefins and aromatics, which could be relevant for compounds like "(2,2-Dimethylcyclopropyl)benzene" .
properties
IUPAC Name |
(2,2-dimethylcyclopropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-11(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCCZGGBKTXNOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451604 | |
Record name | (2,2-Dimethylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylcyclopropyl)benzene | |
CAS RN |
7653-94-3 | |
Record name | (2,2-Dimethylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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